
8-Quinolinol, 7-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. The addition of a tert-butyl group at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)quinolin-8-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions to yield tert-butyl quinolin-2-yl carbonates . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of 7-(tert-butyl)quinolin-8-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(tert-butyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-(tert-butyl)quinolin-8-ol derivatives with reduced functional groups.
Substitution: Halogenated or alkylated quinolin-8-ol derivatives.
Applications De Recherche Scientifique
7-(tert-butyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential in treating diseases such as malaria and fungal infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(tert-butyl)quinolin-8-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent enzymes in microorganisms.
Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme.
Comparaison Avec Des Composés Similaires
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
8-Hydroxyquinoline: A derivative with similar biological activities but lacking the tert-butyl group.
7-Bromoquinolin-8-ol: Another derivative with enhanced antimicrobial properties due to the presence of a bromine atom.
Uniqueness: 7-(tert-butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification improves its bioavailability and efficacy in various applications compared to its analogs .
Propriétés
Numéro CAS |
52794-00-0 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
7-tert-butylquinolin-8-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3 |
Clé InChI |
PANCGJXKJLJQND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






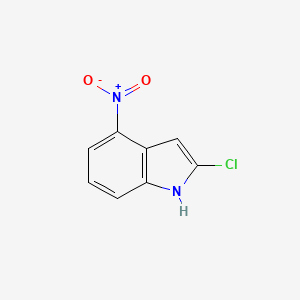
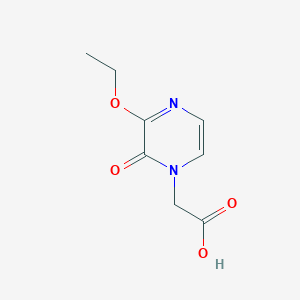

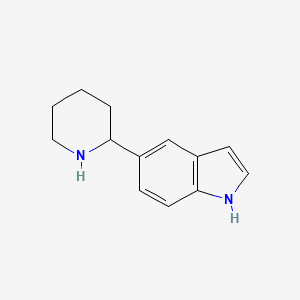

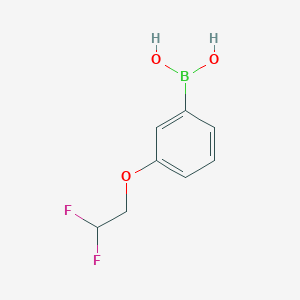
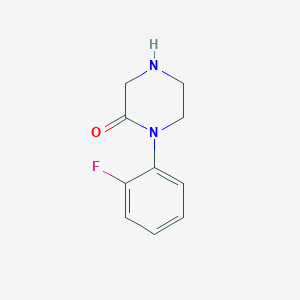
![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
